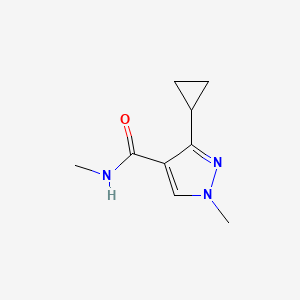
3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide, also known as CP-94,253, is a synthetic compound that belongs to the class of pyrazole carboxamides. It was first synthesized in the 1990s and has since been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide acts as a selective antagonist of the delta opioid receptor, which is involved in the modulation of pain and addiction. By blocking the delta opioid receptor, 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide is able to reduce pain and prevent the reinforcing effects of opioids and cocaine.
Biochemical and Physiological Effects
3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain by blocking the release of pro-inflammatory cytokines and reducing the activity of nociceptive neurons. Additionally, 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide has been shown to reduce the rewarding effects of opioids and cocaine by blocking the release of dopamine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the delta opioid receptor, which allows for more precise investigation of the role of this receptor in pain and addiction. Additionally, 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research on 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide. One area of interest is its potential use in the treatment of chronic pain, as it has been shown to exhibit analgesic effects in animal models. Additionally, further research is needed to investigate the potential use of 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide in the treatment of drug addiction, as it has shown promising results in animal models. Finally, more research is needed to investigate the mechanism of action of 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide and its effects on other opioid receptors.
Méthodes De Synthèse
The synthesis of 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide involves a multistep process that begins with the reaction between cyclopropylmethylamine and ethyl acrylate to form N-ethyl-N-cyclopropylmethylacrylamide. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the carboxamide group through reaction with dimethylformamide dimethylacetal. The final product, 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide, is obtained through purification and isolation steps.
Applications De Recherche Scientifique
3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and anti-nociceptive effects in animal models. Additionally, 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide has been investigated for its potential use in the treatment of drug addiction, as it has been shown to block the effects of opioids and cocaine in animal models.
Propriétés
IUPAC Name |
3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-10-9(13)7-5-12(2)11-8(7)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEUUVROYBHIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=C1C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(4-fluorophenyl)-2-{4-oxo-1-phenyl-8-[(E)-3-phenyl-2-propenoyl]-1,3,8-triazaspiro[4.5]dec-3-yl}acetamide](/img/structure/B7549583.png)
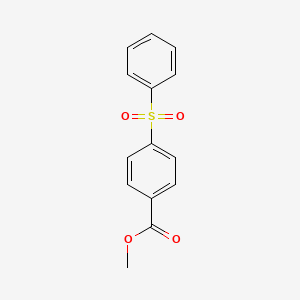
![[2-(1-adamantylamino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549591.png)
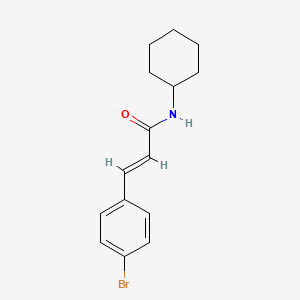
![2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7549601.png)
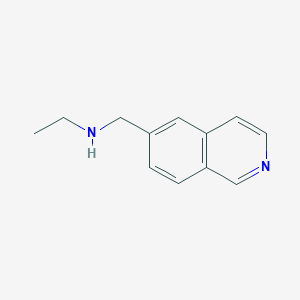
![N-[(1-benzylindol-3-yl)methyl]cyclopropanamine](/img/structure/B7549626.png)
![[2-[3-(diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549645.png)
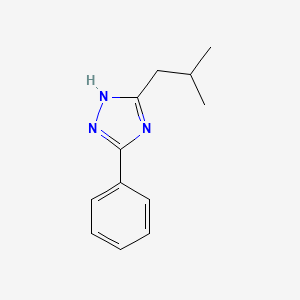
![4-[4-(4-Methylphenyl)triazol-1-yl]benzoic acid](/img/structure/B7549652.png)
![5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7549658.png)
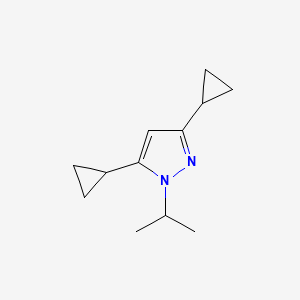
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549679.png)
![N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfanyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanamide](/img/structure/B7549682.png)